2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole ring, a thiazole ring, and various functional groups. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Properties
Molecular Formula |
C20H24N4O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O2S/c1-12(2)8-10-24(14(4)25)20-22-13(3)18(27-20)19(26)23-16-5-6-17-15(11-16)7-9-21-17/h5-7,9,11-12,21H,8,10H2,1-4H3,(H,23,26) |
InChI Key |
DZQVBXNVNIVWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be constructed through cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as using reusable catalysts like ZnO nanoparticles, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing indole and thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar frameworks exhibited growth inhibition against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with percent growth inhibitions ranging from 51% to 86% .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Similar thiazole-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Antitubercular Activity
Recent investigations into related compounds have highlighted their potential as antitubercular agents. In vitro studies demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications in the thiazole or indole structure could enhance activity against this pathogen .
Case Study 1: Anticancer Evaluation
A detailed study synthesized several derivatives of thiazole-indole hybrids and assessed their anticancer activities using the Sulforhodamine B assay. The results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values in low micromolar ranges .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to understand how variations in substituents affected biological activity. This study utilized computational modeling alongside experimental data to predict which modifications would lead to enhanced efficacy against cancer cells .
Mechanism of Action
The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
Benzimidazole-substituted indoles: Known for their antiviral and anticancer properties.
Uniqueness
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of an indole ring, a thiazole ring, and specific functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
The compound 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-carboxamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an indole moiety and a thiazole ring, which are known to contribute to various pharmacological activities.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific compound has shown promise in modulating AMPA receptor activity, which is crucial for synaptic transmission in the central nervous system.
1. AMPA Receptor Modulation
A study evaluated the effects of thiazole-carboxamide derivatives on AMPA receptors. The compound demonstrated significant inhibitory effects on AMPA receptor subunits in transfected HEK293T cells. For instance:
- IC50 Values :
- GluA2:
- GluA1/2:
These values indicate a potent inhibitory effect on receptor activity, suggesting potential applications in neuroprotective therapies .
2. Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties against various bacterial strains. Notably:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values lower than those of standard antibiotics like ampicillin.
- Activity Against Resistant Strains : Certain analogs were effective against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Case Studies
Several studies have assessed the biological activity of similar compounds:
- Case Study 1 : A derivative with an indole-thiazole structure showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
- Case Study 2 : Research involving thiazolidinone derivatives highlighted their dual role as COX inhibitors and their effectiveness against viral targets like Hepatitis C and HIV .
Data Summary
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
| Activity Type | Measurement | Result |
|---|---|---|
| AMPA Receptor Inhibition | IC50 (GluA2) | |
| Antimicrobial Activity | MIC (against MRSA) | Significantly lower than ampicillin |
| COX Inhibition | Percentage Inhibition | Up to 79.56% compared to indomethacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
